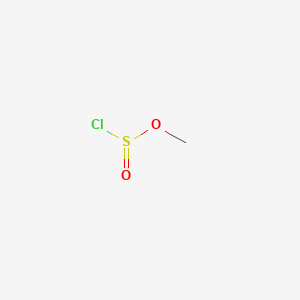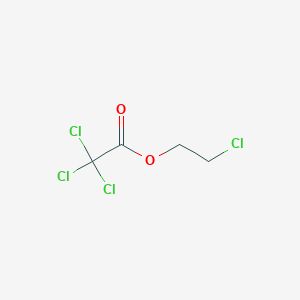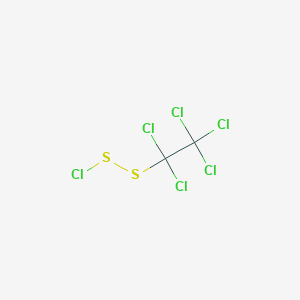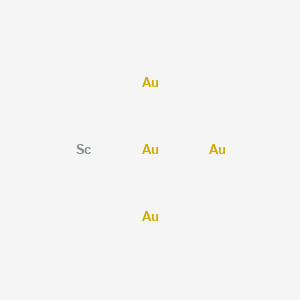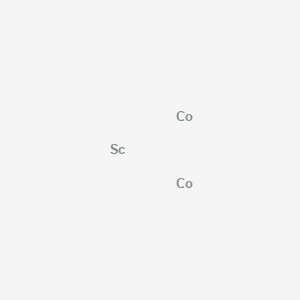
Cobalt;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds . Scandium, on the other hand, is a rare earth element with a high melting point and unique chemical properties . The combination of cobalt and scandium in a compound can result in materials with novel properties and applications.
準備方法
The synthesis of cobalt and scandium compounds can be achieved through various methods. Common synthetic routes include:
Solid-State Reaction: This involves mixing cobalt and scandium oxides or salts and heating them at high temperatures to form the desired compound.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Chemical Vapor Deposition (CVD): This technique involves the deposition of cobalt and scandium from their gaseous precursors onto a substrate to form thin films.
Industrial production methods often involve the reduction of cobalt and scandium ores followed by purification and alloying processes to obtain the desired compound .
化学反応の分析
Cobalt and scandium compounds undergo various chemical reactions, including:
Oxidation: Cobalt and scandium can form oxides when exposed to oxygen.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to form the respective metals.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Cobalt and scandium compounds have a wide range of scientific research applications:
Biology: Cobalt compounds are used in vitamin B12 synthesis, while scandium compounds are used in biological imaging
Medicine: Cobalt complexes are being studied for their anticancer properties, while scandium compounds are used in radiopharmaceuticals for cancer treatment
Industry: Cobalt and scandium compounds are used in the production of high-strength alloys, batteries, and electronic devices
作用機序
The mechanism of action of cobalt and scandium compounds varies depending on their application:
類似化合物との比較
Cobalt and scandium compounds can be compared with other transition metal and rare earth element compounds:
Cobalt vs. Iron: Both cobalt and iron are ferromagnetic, but cobalt has a higher melting point and better corrosion resistance.
Scandium vs. Yttrium: Scandium and yttrium are both rare earth elements, but scandium has a smaller ionic radius and higher melting point.
Cobalt vs. Nickel: Cobalt and nickel have similar chemical properties, but cobalt is more resistant to oxidation and has higher magnetic strength.
These comparisons highlight the unique properties of cobalt and scandium compounds, making them valuable in various applications.
特性
CAS番号 |
12017-41-3 |
|---|---|
分子式 |
Co2Sc |
分子量 |
162.82230 g/mol |
IUPAC名 |
cobalt;scandium |
InChI |
InChI=1S/2Co.Sc |
InChIキー |
VZJBQPISBGCLPR-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Co].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



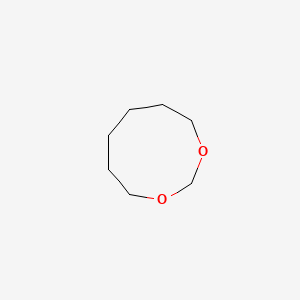
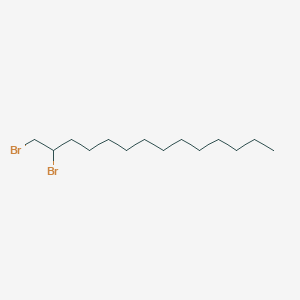
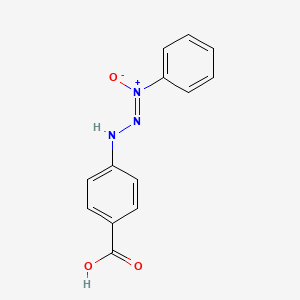
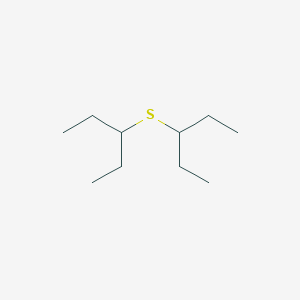
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
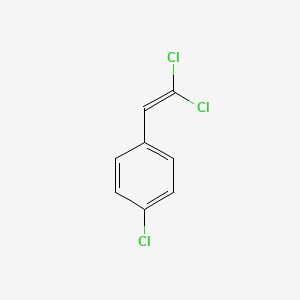

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
